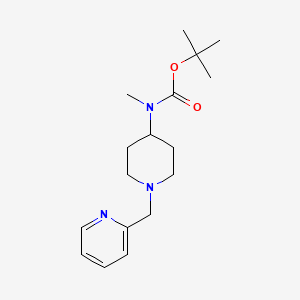![molecular formula C19H15Cl2N3O B12121543 2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12121543.png)
2,4-dichloro-N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dicloro-N-(7-metil-2,3-dihidro-1H-pirrolo[2,3-b]quinolin-1-il)benzamida es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta un núcleo de benzamida sustituido con grupos dicloro y una porción de pirroloquinolina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,4-dicloro-N-(7-metil-2,3-dihidro-1H-pirrolo[2,3-b]quinolin-1-il)benzamida generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de cloruro de 2,4-diclorobenzoílo con 7-metil-2,3-dihidro-1H-pirrolo[2,3-b]quinolina en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
2,4-dicloro-N-(7-metil-2,3-dihidro-1H-pirrolo[2,3-b]quinolin-1-il)benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: Los átomos de halógeno en el anillo de benzamida se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Los nucleófilos como aminas, tioles y alcóxidos se emplean en reacciones de sustitución
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de quinolina y benzamida, que pueden tener diferentes propiedades biológicas y químicas .
Aplicaciones Científicas De Investigación
2,4-dicloro-N-(7-metil-2,3-dihidro-1H-pirrolo[2,3-b]quinolin-1-il)benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor en la síntesis de colorantes y pigmentos .
Mecanismo De Acción
El mecanismo de acción de 2,4-dicloro-N-(7-metil-2,3-dihidro-1H-pirrolo[2,3-b]quinolin-1-il)benzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero se cree que interfiere con procesos celulares como la replicación del ADN y la síntesis de proteínas .
Comparación Con Compuestos Similares
Compuestos Similares
- 2,4-dicloro-N-(7-metil-2,3-dihidro-1H-pirrolo[3,4-b]quinolin-1-il)benzamida
- 2,4-dicloro-N-(7-metil-2,3-dihidro-1H-pirrolo[1,2-b]quinolin-1-il)benzamida
Singularidad
En comparación con compuestos similares, 2,4-dicloro-N-(7-metil-2,3-dihidro-1H-pirrolo[2,3-b]quinolin-1-il)benzamida presenta propiedades químicas únicas debido al posicionamiento específico de los grupos dicloro y pirroloquinolina.
Propiedades
Fórmula molecular |
C19H15Cl2N3O |
|---|---|
Peso molecular |
372.2 g/mol |
Nombre IUPAC |
2,4-dichloro-N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H15Cl2N3O/c1-11-2-3-12-9-13-6-7-24(18(13)22-17(12)8-11)23-19(25)15-5-4-14(20)10-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,23,25) |
Clave InChI |
PFHBWTGVIUMCOP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC3=C(CCN3NC(=O)C4=C(C=C(C=C4)Cl)Cl)C=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Methyl-7-[2-(2-methylindolinyl)-2-oxoethoxy]chromen-2-one](/img/structure/B12121479.png)
![4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}morpholine](/img/structure/B12121487.png)


![1,3-dimethyl-5-{[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12121503.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[[1-(4-bromophenyl)-4-(2-oxo-2H-1-benzopyran-3-yl)-1H-imidazol-2-yl]thio]methyl]-](/img/structure/B12121506.png)

![3-[2-(4-Ethylphenoxy)acetamido]benzoic acid](/img/structure/B12121525.png)
![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12121529.png)



